

validation of 4-Acetoxy Alprazolam as a certified reference material for research

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Compound of Interest

Compound Name: 4-Acetoxy Alprazolam

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A Comparative Guide to 4-Acetoxy Alprazolam as a Certified Reference Material

In the landscape of analytical chemistry, forensic science, and pharmaceutical research, the use of highly pure and well-characterized Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, precision, and reliability of experimental results.[1][2] This guide provides a comprehensive validation of **4-Acetoxy Alprazolam** as a CRM, offering a comparison with alternative reference materials for Alprazolam and its metabolites. The information presented is intended for researchers, scientists, and drug development professionals who require accurate and dependable reference standards for their analytical applications.

Introduction to 4-Acetoxy Alprazolam

4-Acetoxy Alprazolam is a derivative of Alprazolam, a potent triazolobenzodiazepine.[3] The introduction of an acetate group at the C4 position of the diazepine ring alters its physicochemical properties.[3] In biological systems and under certain chemical conditions, the ester linkage in **4-Acetoxy Alprazolam** can be hydrolyzed to yield 4-hydroxyalprazolam, a principal metabolite of Alprazolam.[3][4] This metabolic conversion makes **4-Acetoxy Alprazolam** a valuable tool for studying the metabolism and detection of Alprazolam.

Comparison with Alternative Certified Reference Materials

The selection of an appropriate CRM is critical for any analytical method. Below is a comparison of **4-Acetoxy Alprazolam** with other commonly used Alprazolam-related CRMs.

Table 1: Comparison of Physicochemical Properties of Alprazolam-related Certified Reference Materials

Feature	4-Acetoxy Alprazolam	Alprazolam	4-hydroxy Alprazolam	α-hydroxy Alprazolam
IUPAC Name	8-chloro-1-methyl-6-phenyl-4H-[1][3][5]triazolo[4,3-a][3]benzodiazepine-4-yl acetate	8-chloro-1-methyl-6-phenyl-4H-[1][3][5]triazolo[4,3-a][3]benzodiazepine[6]	8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine[4]	8-chloro-1-(hydroxymethyl)-6-phenyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepine
CAS Number	30896-67-4[3]	28981-97-7[6]	37115-43-8	37115-32-5
Molecular Formula	C ₁₉ H ₁₅ ClN ₄ O ₂	C ₁₇ H ₁₃ ClN ₄ [6]	C ₁₇ H ₁₃ ClN ₄ O	C ₁₇ H ₁₃ ClN ₄ O
Molecular Weight	366.8 g/mol	308.8 g/mol [6]	324.8 g/mol	324.8 g/mol
Primary Use	Prodrug/metabolite studies, analytical standard for forensic and research purposes.	Primary analytical standard for the quantification of the parent drug. [7]	Standard for the major metabolite of Alprazolam.[6]	Standard for an active metabolite of Alprazolam.[6]

Analytical Validation Data

The validation of an analytical method using a CRM is essential to ensure that the results are fit for their intended purpose.[2] High-Performance Liquid Chromatography (HPLC) is a leading analytical procedure for the verification of pharmaceutical cleaning validation programs and for the quantification of low levels of residues.[5] The following table summarizes typical performance data for the validation of **4-Acetoxy Alprazolam** using an HPLC-UV method.

Table 2: Typical Analytical Data for the Validation of **4-Acetoxy Alprazolam** as a CRM

Parameter	Typical Performance
Linearity (R^2)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantification (LOQ)	0.05 µg/mL
Specificity	No interference from related substances or degradation products.

Note: The values presented in this table are illustrative of typical performance characteristics and may vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are key experimental protocols for the characterization and validation of **4-Acetoxy Alprazolam** as a CRM.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a primary technique for assessing the purity and determining the concentration of CRMs.[\[5\]](#)[\[8\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[\[8\]](#)
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[8\]](#)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 6.0).[\[8\]](#)

- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm.[8]
- Procedure: A stock solution of **4-Acetoxy Alprazolam** is prepared in a suitable solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution. The sample and standards are injected into the HPLC system, and the peak areas are used to determine the purity and concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile and semi-volatile compounds.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split injection.
- Temperature Program: An initial oven temperature of 150°C, ramped to 300°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., 50-550 amu).
- Procedure: A solution of **4-Acetoxy Alprazolam** is injected into the GC-MS system. The resulting mass spectrum is compared to a reference library or a previously analyzed standard to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules.[9]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- Experiments: ^1H NMR, ^{13}C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
- Procedure: A small amount of the **4-Acetoxy Alprazolam** sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired and analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Visualizations

Diagrams are provided below to illustrate key pathways and workflows related to **4-Acetoxy Alprazolam**.

Caption: Metabolic conversion of **4-Acetoxy Alprazolam**.

Caption: Experimental workflow for CRM validation.

Conclusion

The validation of **4-Acetoxy Alprazolam** as a Certified Reference Material is crucial for its application in research and forensic analysis. Its use, alongside other well-characterized CRMs of Alprazolam and its metabolites, allows for the development of robust and reliable analytical methods. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists, ensuring the integrity and accuracy of their analytical measurements. The availability of high-quality CRMs is fundamental to advancing our understanding of the pharmacology and toxicology of benzodiazepines.

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